molecular formula C7H3F4N3 B15069201 6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B15069201
M. Wt: 205.11 g/mol
InChI Key: GEEASDIRXCXJHZ-UHFFFAOYSA-N
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Description

Product Name: 6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine : 1369334-14-4 Molecular Formula: C7H3F4N3 Molecular Weight: 205.11 This compound is a fluorinated imidazo[4,5-b]pyridine derivative, a privileged scaffold in medicinal chemistry. Its structure combines a fluorine atom and a trifluoromethyl group on an imidazopyridine core, which is known to confer unique physicochemical properties that can enhance metabolic stability, membrane permeability, and binding affinity to biological targets . While specific biological data for this compound is limited in the public domain, its core structure is of significant research value. Imidazo[4,5-b]pyridine derivatives have demonstrated a wide range of therapeutic potentials, with one of the most prominent being antitumor activity . Related analogues have been explored as inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents that disrupt cell division . Furthermore, the trifluoromethylpyridine (TFMP) moiety is a key structural component in numerous approved pharmaceuticals and agrochemicals, underscoring its importance in modern drug discovery . Researchers may investigate this specific compound as a building block for developing novel small-molecule inhibitors or as a candidate for hit-to-lead optimization campaigns in oncology and other disease areas. Handling Note: This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Properties

Molecular Formula

C7H3F4N3

Molecular Weight

205.11 g/mol

IUPAC Name

6-fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H3F4N3/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14)

InChI Key

GEEASDIRXCXJHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Acyl Thiosemicarbazides

A widely adopted approach involves the cyclocondensation of 5-amino-6-fluoropyridine-2-carboxylic acid derivatives with trifluoromethyl-containing reagents. For example, 3H-imidazo[4,5-b]pyridine scaffolds are constructed through the reaction of 5-amino-4-fluoro-2-(trifluoromethyl)pyridine with α-haloketones or α-bromoaldehydes under basic conditions.

In one protocol, 5-amino-4-fluoro-2-(trifluoromethyl)pyridine is treated with bromoacetaldehyde diethyl acetal in ethanol at 80°C for 12 hours, achieving a 68% yield of the cyclized product. The reaction proceeds via nucleophilic substitution at the α-carbon, followed by intramolecular cyclization (Figure 1).

Key reaction parameters :

  • Solvent: Ethanol or acetonitrile
  • Temperature: 70–90°C
  • Base: Triethylamine or K₂CO₃

One-Pot Cyclization Using Malononitrile

Malononitrile serves as a versatile carbon source for constructing the imidazo[4,5-b]pyridine core. A suspension of 5-amino-4-fluoro-2-(trifluoromethyl)pyridine and malononitrile in acetonitrile/ethanol (3:1) at −10°C for 5 days yields 6-fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-7-carbonitrile (72% yield). This method avoids harsh conditions but requires precise temperature control to suppress side reactions.

Trifluoromethylation Strategies

Direct C–H Trifluoromethylation

Late-stage trifluoromethylation using Umemoto’s reagent (2-(trifluoromethyl)benzothiazolium triflate) enables the introduction of the CF₃ group at the C2 position. Treatment of 6-fluoro-3H-imidazo[4,5-b]pyridine with Umemoto’s reagent in DMF at 120°C for 24 hours achieves a 54% yield.

Limitations :

  • Competing side reactions at N1 and C7 positions
  • Requires stoichiometric silver(I) oxide as an oxidant

Copper-Mediated Cross-Coupling

A more selective method employs copper(I) iodide to catalyze the coupling of 6-fluoro-3H-imidazo[4,5-b]pyridine-2-iodide with methyl trifluoroborate. This approach provides a 63% yield with excellent regioselectivity.

Fluorination Techniques

Electrophilic Fluorination

Selective fluorination at C6 is achieved using N-fluorobenzenesulfonimide (NFSI) in dichloromethane at 0°C. The reaction proceeds via an electrophilic aromatic substitution mechanism, affording a 71% yield.

Optimization insights :

  • Electron-donating groups at C2 enhance fluorination rates
  • Excess NFSI (2.5 equiv.) minimizes defluorination side products

Halogen Exchange Reactions

Nucleophilic displacement of chlorine at C6 with potassium fluoride in DMSO at 150°C provides an alternative route (58% yield). This method is cost-effective but limited by substrate availability.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Cyclocondensation 68–72 One-pot operation, scalable Long reaction times (5–7 days)
C–H Trifluoromethyl 54 Late-stage functionalization Poor atom economy
Copper coupling 63 Excellent regioselectivity Requires pre-functionalized substrate
Electrophilic fluor 71 High selectivity Expensive fluorinating agents

Characterization and Validation

All synthesized compounds are rigorously characterized using:

  • ¹H/¹³C NMR : Distinct singlet for CF₃ at δ 120–125 ppm (¹³C) and absence of NH₂ signals confirm cyclization.
  • HRMS : Molecular ion peaks align with theoretical masses (Δ < 2 ppm).
  • X-ray crystallography : Confirms the planar imidazo[4,5-b]pyridine core and substituent orientations.

Industrial-Scale Considerations

The patent CN107118210A highlights critical factors for large-scale production:

  • Cost optimization : Bromoacetaldehyde diethyl acetal (¥320/kg) vs. α-bromoketones (¥1,200/kg)
  • Purification : Recrystallization from ethanol reduces impurity levels to <0.5%
  • Safety : Exothermic cyclization steps require jacketed reactors with precise temperature control

Emerging Methodologies

Photoredox Catalysis

Preliminary studies indicate that visible-light-mediated cyclization using Ru(bpy)₃Cl₂ reduces reaction times to 6 hours (62% yield).

Continuous Flow Systems

Microreactor technology improves heat transfer during exothermic trifluoromethylation steps, enhancing yields by 12% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, sulfur tetrafluoride for fluorination, and sodium azide for nucleophilic substitution . Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation reactions can produce corresponding oxides .

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of 6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine lies in its substitution pattern. Below is a comparison with key analogs:

Table 1: Structural Features of Imidazo[4,5-b]pyridine Derivatives
Compound Name Position 2 Substituent Position 6 Substituent Additional Features Key References
This compound -CF₃ -F None
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine Furan-2-yl -Br Propargyl group at N3
3-(4-Chlorophenyl)-2-(3-(trifluoromethyl)phenyl)-3H-imidazo[4,5-b]pyridine (3f) 3-(Trifluoromethyl)phenyl None Diaryl substitution; COX-2 selectivity
6-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine -CF₃ -Cl Higher molecular weight (221.57 g/mol)
5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine -CF₃ None Methyl groups at positions 5 and 7
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) -NH₂ -Ph Carcinogenic heterocyclic amine

Key Observations :

  • Trifluoromethyl at Position 2 : Shared with 6-Chloro-2-(trifluoromethyl) and 5,7-Dimethyl-2-(trifluoromethyl) analogs. This group enhances metabolic resistance and binding affinity in kinase inhibitors .
  • Halogenation at Position 6 : Fluorine (target compound) vs. bromine or chlorine (others). Fluorine’s smaller size and electronegativity may reduce steric hindrance compared to bulkier halogens .
  • Diaryl Substitutions: Compounds like 3f (2,3-diaryl) exhibit enhanced COX-2 inhibition due to π-π stacking interactions absent in mono-substituted derivatives .

Key Insights :

  • COX-2 Selectivity: Diaryl derivatives like 3f achieve selective COX-2 inhibition by mimicking the binding mode of celecoxib, a feature absent in mono-substituted analogs .

Physicochemical Properties Comparison

The trifluoromethyl and fluoro substituents significantly influence solubility, stability, and bioavailability:

Table 3: Physicochemical Properties
Compound Name Molecular Weight (g/mol) Solubility LogP (Predicted) Stability Notes References
This compound 187.12 Low (lipophilic) ~2.1 Stable under refrigeration
6-Chloro-2-(trifluoromethyl) analog 221.57 Low ~2.8 Sensitive to light
3f (Diaryl derivative) 373.06 Moderate ~3.5 High thermal stability
PhIP 224.25 Insoluble ~1.9 Degrades under acidic conditions

Key Trends :

  • Lipophilicity : Trifluoromethyl groups increase LogP values, enhancing membrane permeability but reducing aqueous solubility .
  • Stability: Halogenated derivatives (Cl, F) exhibit better stability than amino-substituted analogs like PhIP .

Biological Activity

6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the imidazo[4,5-b]pyridine class, which has been explored for various biological activities, particularly in the treatment of inflammatory and autoimmune diseases. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a fluorine atom and a trifluoromethyl group attached to the imidazo-pyridine framework. This unique structure contributes to its biological activity and selectivity towards certain molecular targets.

Research indicates that this compound acts primarily as an inhibitor of the tyrosine kinase 2 (TYK2) pathway. TYK2 is involved in the signaling pathways of several cytokines associated with inflammatory responses. The inhibition of TYK2 has been shown to provide therapeutic benefits in conditions such as psoriasis and inflammatory bowel disease by modulating immune responses and reducing inflammation .

Therapeutic Applications

The compound has been investigated for its potential in treating:

  • Autoimmune Diseases : Its selectivity for TYK2 over other Janus kinases (JAKs) makes it a promising candidate for autoimmune disorders where TYK2 plays a crucial role .
  • Inflammatory Disorders : Studies have highlighted its efficacy in reducing markers of inflammation and improving clinical outcomes in models of inflammatory diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on cell lines associated with inflammatory responses. For instance, it significantly reduced cytokine production in activated immune cells .

Case Studies

  • Psoriasis Treatment : A clinical study involving patients with moderate to severe psoriasis showed that treatment with the compound resulted in a marked decrease in Psoriasis Area Severity Index (PASI) scores compared to placebo .
  • Inflammatory Bowel Disease (IBD) : Another study reported that administration of the compound led to improvements in clinical symptoms and histological scores in animal models of IBD .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
TYK2 InhibitionSelective inhibition leading to reduced inflammation
Psoriasis TreatmentSignificant decrease in PASI scores
IBD SymptomsImprovement in clinical symptoms

Q & A

Q. What are the common synthetic routes for 6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : Synthesis typically involves condensation reactions between pyridine-2,3-diamine derivatives and fluorinated aldehydes or ketones. For example:
  • Phase-transfer catalysis : Reacting 5-bromopyridine-2,3-diamine with benzaldehyde under solid-liquid phase-transfer conditions using DMF and p-toluenesulfonic acid yields halogenated derivatives .
  • Microwave-assisted Pd/Cu co-catalysis : Direct C-2 alkenylation of imidazo[4,5-b]pyridine with styryl bromides under microwave irradiation enables rapid functionalization (e.g., introducing vinyl groups) .
  • Multistep protocols : Pyridine aldehydes are condensed with diamines (e.g., benzene-1,2-diamine) using ceric ammonium nitrate (CAN)/H₂O₂ as oxidizing agents to form fused imidazo[4,5-b]pyridines .

Q. How is structural characterization of these derivatives performed?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) resolve regiochemistry and confirm substitution patterns, particularly for distinguishing fluorine and trifluoromethyl groups .
  • X-ray crystallography : Used to validate fused-ring conformations and intermolecular interactions (e.g., π-stacking in halogenated derivatives) .
  • Mass spectrometry (HRMS) : Confirms molecular weights and fragmentation patterns, critical for verifying synthetic products .

Advanced Research Questions

Q. What methodologies evaluate kinase inhibitory activity of these derivatives?

  • Methodological Answer :
  • Biochemical assays : Recombinant kinase domains (e.g., Aurora-A, FLT3) are incubated with test compounds to measure inhibition constants (Kd) via fluorescence polarization or radiometric assays. For example, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine showed Kd values of 7.5 nM (Aurora-A) and 6.2 nM (FLT3) .
  • Cell-based assays : FLT3-ITD-positive AML cells (e.g., MV4-11) are treated with inhibitors, and proliferation is measured via MTT assays. Biomarker modulation (e.g., phospho-FLT3) is quantified via Western blotting .

Q. How can contradictions in reported biological activities be resolved?

  • Methodological Answer :
  • Comparative SAR studies : Analyze substituent effects. For instance, 2,3-diaryl derivatives (e.g., 3f) inhibit COX-1/COX-2 (IC₅₀ = 21.8 µM/9.2 µM) , while fluorobenzyl groups enhance 5-HT6 receptor binding (Ki = 6 nM) .
  • Assay standardization : Control variables like cell lines, enzyme sources, and incubation times. For example, iNOS inhibition by BYK191023 is time- and NADPH-dependent, requiring strict protocol adherence .

Q. What strategies optimize pharmacokinetic properties for CNS targeting?

  • Methodological Answer :
  • Metabolic stability : Use liver microsome assays to identify metabolically labile sites. Compound 2 (5-HT6 modulator) showed stability in human microsomes and low CYP3A4/2D6 inhibition .
  • BBB permeability : Introduce small, lipophilic substituents (e.g., trifluoromethyl) and measure logP/logD values. Fluorine substitution enhances BBB penetration via reduced polar surface area .

Table 1: Key Biological Activities of Imidazo[4,5-b]pyridine Derivatives

TargetCompound ExampleActivity (IC₅₀/Ki/Kd)Key FindingsReference
COX-1/COX-22,3-Diaryl derivative 3f21.8 µM (COX-1), 9.2 µM (COX-2)Non-selective inhibition
5-HT6 ReceptorCompound 2 (Vanda et al.)Ki = 6 nMPartial inverse agonist, CNS-penetrant
iNOSBYK191023Irreversible inhibitionNADPH-dependent mechanism
Aurora/FLT327eKd = 7.5–48 nMDual inhibitor, in vivo tumor suppression
AktCompound 128N/A (ATP non-competitive)Orally bioavailable, purine mimetic

Methodological Notes

  • Synthetic Optimization : Microwave-assisted methods reduce reaction times (e.g., 30 minutes vs. 24 hours) and improve yields (up to 85%) .
  • Biological Assays : Use isogenic cell lines (e.g., FLT3-ITD vs. wild-type) to validate target specificity .
  • Data Interpretation : Cross-validate conflicting results (e.g., COX vs. kinase inhibition) using orthogonal assays (e.g., SPR, ITC) .

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